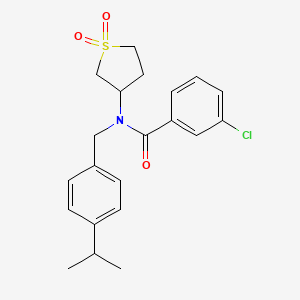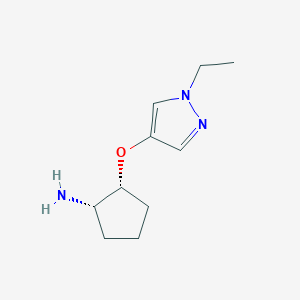![molecular formula C15H16ClN5 B2491210 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-15-2](/img/structure/B2491210.png)
1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives, including the compound , often involves the nucleophilic substitution reactions of chloro-substituted precursors. For example, Ogurtsov and Rakitin (2021) demonstrated the selective production of 4-substituted 1H-pyrazolo[3,4-d]pyrimidines via the reaction of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, a process which may bear similarity to synthesizing the target compound by altering the substituents appropriately (Ogurtsov & Rakitin, 2021).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is typically characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. For instance, the molecular structure of related compounds has been elucidated through detailed spectral analysis, providing insights into the regioselectivity and molecular geometry that likely applies to our compound of interest as well (Kaping, Helissey, & Vishwakarma, 2020).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines engage in various chemical reactions, including nucleophilic substitution and annulation, which are critical for synthesizing substituted derivatives. These reactions are pivotal for modifying the compound to enhance its biological activity or to study its chemical behavior further. The nucleophilic substitution reaction is a key step in introducing different functional groups into the pyrazolo[3,4-d]pyrimidine scaffold (Heravi, Motamedi, Bamoharram, & Seify, 2007).
Physical Properties Analysis
The physical properties of 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, such as solubility, melting point, and crystalline form, can be inferred from related compounds. These properties are essential for understanding the compound's behavior under various conditions and for its formulation for any potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemical entities, are crucial for predicting how this compound behaves in biological systems or during chemical reactions. The electronic structure calculations, as well as vibrational assignments provided by studies like that of Shukla, Yadava, & Roychoudhury (2015), offer valuable insights into the chemical reactivity and interactions of pyrazolo[3,4-d]pyrimidine derivatives (Shukla, Yadava, & Roychoudhury, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds similar to 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been widely studied due to their diverse pharmacological activities. For example, the synthesis of derivatives like 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates the potential of these compounds as intermediates for further chemical modifications, indicating their versatility in drug development processes. Such compounds are characterized by their ability to undergo nucleophilic substitution, leading to the production of variously substituted products which are then characterized by advanced spectroscopic techniques to confirm their structure (Ogurtsov & Rakitin, 2021).
Biological and Pharmacological Activities
Derivatives of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold have been explored for their potential biological and pharmacological activities. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives have demonstrated significant anticancer and anti-5-lipoxygenase activities. These studies highlight the importance of the pyrazolo[3,4-d]pyrimidine core in the development of new therapeutic agents with potential applications in treating various diseases, including cancer and inflammatory conditions (Rahmouni et al., 2016).
Structural and Synthetic Advances
Research has also focused on the synthesis of new compounds with the pyrazolo[3,4-d]pyrimidine framework, aiming at the development of molecules with enhanced biological activities. For example, the creation of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones through a three-component microwave-assisted synthesis showcases the advancements in efficient and selective synthetic methodologies. These methodologies not only improve the synthesis of such compounds but also open the door for the generation of a diverse library of molecules for pharmacological screening, demonstrating the potential for discovering new drugs (Ng, Tiekink, & Dolzhenko, 2022).
Wirkmechanismus
The mechanism of action of these compounds can vary depending on their specific structure and the targets they interact with. Some pyrazolo[3,4-d]pyrimidines have been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, these compounds can potentially interfere with the proliferation of cancer cells .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Factors such as the compound’s lipophilicity can influence its ability to diffuse into cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)13-7-11(16)5-4-10(13)2/h4-5,7-9H,3,6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFADNHRWQASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)


![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)


![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)